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molecular formula C19H34O5 B3136278 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid CAS No. 413624-71-2

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid

Cat. No. B3136278
M. Wt: 342.5 g/mol
InChI Key: NHVXRVOYVVPVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642653B2

Procedure details

According to the procedure given for 210f, 209g (8.54 g, 21.4 mmol) was saponified with KOH (85%, 4.53 g, 68.6 mmol) in ethanol (13 mL) and water (5 mL) at reflux for 4 h. The solid product obtained after usual workup was recrystallized from Et2O/hexanes (50 mL/50 mL), affording 210g (4.16 g, 57%) as colorless needles. Mp 82-83° C. 1H NMR (CDCl3): δ 11.53 (br., 2H), 2.39 (t, 4H, J=7.3), 1.60-1.50 (m, 8 H), 1.30-1.20 (m, 8 H), 1.18 (s, 12 H). 13C NMR (CDCl3): δ 211.7, 185.0, 42.8, 42.3, 40.4, 29.7, 25.1, 24.8, 23.8. HRMS (LSIMS, gly): Calcd for C19H35O5 (MH+): 343.2484, found: 343.2444. HPLC: 92.6% pure. Anal. (C19H34O5) C, H.
Name
210f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.54 g
Type
reactant
Reaction Step Two
Name
Quantity
4.53 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Yield
57%

Identifiers

REACTION_CXSMILES
C(C1C=CC(C(C)(CCCCC(=O)CCCCC(C2C=CC(CC(C)C)=CC=2)(C)C(O)=O)C(O)=O)=CC=1)C(C)C.C([O:43][C:44](=[O:68])[C:45]([CH3:67])([CH3:66])[CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][C:51](=[O:65])[CH2:52][CH2:53][CH2:54][CH2:55][CH2:56][C:57]([CH3:64])([CH3:63])[C:58]([O:60]CC)=[O:59])C.[OH-].[K+]>C(O)C.O>[CH3:63][C:57]([CH3:64])([CH2:56][CH2:55][CH2:54][CH2:53][CH2:52][C:51](=[O:65])[CH2:50][CH2:49][CH2:48][CH2:47][CH2:46][C:45]([CH3:67])([CH3:66])[C:44]([OH:68])=[O:43])[C:58]([OH:60])=[O:59] |f:2.3|

Inputs

Step One
Name
210f
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C(=O)O)(CCCCC(CCCCC(C(=O)O)(C)C1=CC=C(C=C1)CC(C)C)=O)C
Step Two
Name
Quantity
8.54 g
Type
reactant
Smiles
C(C)OC(C(CCCCCC(CCCCCC(C(=O)OCC)(C)C)=O)(C)C)=O
Step Three
Name
Quantity
4.53 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solid product obtained after usual workup
CUSTOM
Type
CUSTOM
Details
was recrystallized from Et2O/hexanes (50 mL/50 mL)

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)(CCCCCC(CCCCCC(C(=O)O)(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.16 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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